molecular formula C10H20N2 B084553 3-Methyl-3,9-diazaspiro[5.5]undecane CAS No. 13323-45-0

3-Methyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B084553
CAS No.: 13323-45-0
M. Wt: 168.28 g/mol
InChI Key: OFXQSNLQXDCJCP-UHFFFAOYSA-N
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Description

3-Methyl-3,9-diazaspiro[5.5]undecane is a heterocyclic compound with the molecular formula C10H20N2. It is characterized by a spirocyclic structure, which includes a spiro junction connecting two nitrogen atoms within a bicyclic framework.

Mechanism of Action

Target of Action

The primary target of 3-Methyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. It has been reported to show low cellular membrane permeability .

Pharmacokinetics

The pharmacokinetic properties of 3-Methyl-3,9-diazaspiro[5It is also a P-gp substrate , which could influence its distribution and elimination.

Result of Action

The antagonism of GABAAR by this compound can lead to increased neuronal activity. This could potentially have effects on various neurological processes. For instance, it has been shown to efficiently rescue inhibition of T cell proliferation , suggesting potential immunomodulatory effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents such as isopropylamide, toluene, and acetonitrile. The reaction is carried out at 50°C for 2.5 hours in a sealed vessel . The product is then purified through extraction and chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,9-diazaspiro[5.5]undecane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This structural modification can enhance its selectivity and potency as a receptor antagonist, making it a valuable compound for research and therapeutic development .

Properties

IUPAC Name

3-methyl-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXQSNLQXDCJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618318
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-45-0
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3,9-diazaspiro[5.5]undecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9-Methyl-3,9-diaza-spiro[5.5]undecane-3-carboxylic acid tert-butyl ester (435 mg, 1.62 mmol) was dissolved in dichloromethane (11 mL) and cooled on ice. Trifluoroacetic acid (4 mL) in dichloromethane (5 mL) was added and the reaction mixture was stirred at room temperature for 2 h. Evaporation to dryness, co-evaporation with toluene, ethyl acetate and diethyl ether gave a foam which was dissolved in dichloromethane, and sodium hydroxide (2 N) was added. The aqueous phase was extracted five times with dichloromethane. The combined organic phase was washed with brine, dried (sodium sulfate), filtered and evaporated to give 214 mg (78%) of 3-methyl-3,9-diaza-spiro[5.5]undecane.
Quantity
435 mg
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Reaction Step One
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11 mL
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4 mL
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reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 2
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 3
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 4
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 5
3-Methyl-3,9-diazaspiro[5.5]undecane
Reactant of Route 6
3-Methyl-3,9-diazaspiro[5.5]undecane

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